molecular formula C16H19N3O4S B4940477 6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one

6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one

Cat. No.: B4940477
M. Wt: 349.4 g/mol
InChI Key: SSQLINBFRCKLPY-UHFFFAOYSA-N
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Description

6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a morpholinylsulfonylbenzyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridazin-3(2H)-one with 4-(morpholin-4-ylsulfonyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole
  • N6-Methyl-N6-[4-(4-morpholinylsulfonyl)benzyl]benzo[cd]indole-2,6-diamine

Uniqueness

6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a pyridazinone core and a morpholinylsulfonylbenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-10-14(16(20)18-17-12)11-13-2-4-15(5-3-13)24(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQLINBFRCKLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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